molecular formula C16H25ClN2O B1667626 Ropinirole hydrochloride CAS No. 91374-20-8

Ropinirole hydrochloride

Cat. No.: B1667626
CAS No.: 91374-20-8
M. Wt: 296.83 g/mol
InChI Key: XDXHAEQXIBQUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ropinirole hydrochloride is a non-ergoline dopamine D2 receptor agonist approved for the treatment of Parkinson’s disease (PD) and restless legs syndrome (RLS) . Its chemical name is 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one monohydrochloride, with a molecular formula of C₁₆H₂₄N₂O·HCl and a molecular weight of 296.84 . It acts by directly stimulating postsynaptic dopamine receptors in the striatum, compensating for dopamine deficiency in PD . Clinical studies demonstrate its efficacy in both early-stage PD (as monotherapy) and advanced PD (as adjunctive therapy with levodopa), with a bioavailability of ~50% and rapid absorption (peak plasma concentration at 1.5 hours) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ropinirole Hydrochloride involves several steps. One method starts with the compound 4, which is dissolved in ethanol, methanol, or ethyl acetate, and then reacted with palladium on carbon (Pd/C) to obtain compound 5. This compound is then mixed with p-methylbenzenesulfonyl chloride and pyridine in dichloromethane or trichloromethane to yield compound 6. Finally, compound 6 is reacted with sodium iodide and di-n-propylamine in dimethylformamide or dimethyl sulfoxide to produce Ropinirole. The final step involves dissolving Ropinirole in 1,4-dioxane containing hydrochloric acid and concentrating under reduced pressure to obtain this compound .

Industrial Production Methods: Industrial production of this compound often involves a multi-step synthesis process that includes regioselective Birch reduction and ozonolysis with concomitant ring closure to induce the required ring contraction . The process is designed to be cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ropinirole Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation behavior of this compound has been studied extensively using cyclic and square-wave voltammetry. The oxidation process is pH-dependent and occurs in two steps .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sulfuric acid for oxidation and palladium on carbon for reduction. The reactions are typically carried out in aqueous solutions at controlled pH levels .

Major Products Formed: The major products formed from the oxidation of this compound include various oxidized derivatives of the indol-2-one ring present in the molecule .

Scientific Research Applications

Ropinirole hydrochloride is a non-ergoline dopamine agonist primarily used to treat Parkinson's disease and Restless Legs Syndrome (RLS) . It functions by mimicking dopamine activity in the body, helping manage symptoms of these conditions .

Primary Applications

  • Parkinson's Disease: Ropinirole is prescribed to manage symptoms such as shaking, stiffness, slowed movement, and balance issues . Clinical trials have demonstrated its effectiveness as a monotherapy for early-stage Parkinson's disease, reducing the need for levodopa therapy .
  • Restless Legs Syndrome (RLS): It alleviates discomfort in the legs and the urge to move them, especially at night or when sitting/lying down . Ropinirole is administered once daily before bedtime, with the dosage gradually increased based on patient response .

Emerging Research

  • Amyotrophic Lateral Sclerosis (ALS): The ROPALS trial investigates the safety, tolerability, and efficacy of this compound extended-release tablets in ALS patients . An in vitro model suggests that this compound exhibits superior anti-ALS therapeutic activity compared to riluzole and edaravone, which are already approved drugs for ALS .

Scientific Research Applications

ApplicationDescription
Dopamine AgonistRopinirole binds to D2, D3, and D4 receptors, acting as a dopamine agonist .
ALS Therapeutic ActivityIn vitro studies suggest this compound has anti-ALS therapeutic activity compared to riluzole and edaravone . The ROPALS trial explores its safety, tolerability, and efficacy in ALS patients .
Hemodialysis PatientsResearch indicates that serum vaspin levels are reduced in Japanese chronic hemodialysis patients .
Esophageal CancerStudies have assessed the tolerability, safety, efficacy, and pharmacokinetics of nimotuzumab in combination with chemoradiotherapy in Japanese patients with esophageal cancer .
Lupus ErythematosusPopulation pharmacokinetic analysis was performed to establish an appropriate therapeutic regimen and clarify the pharmacokinetics of hydroxychloroquine in Japanese patients with cutaneous lupus erythematosus (CLE) with or without systemic lupus erythematosus (SLE) . Dosage regimens should be calculated using ideal body weight .

Mechanism of Action

The exact mechanism of action of Ropinirole Hydrochloride is not fully understood. it is believed to exert its effects by selectively stimulating dopamine D2 receptors within the caudate-putamen system in the brain . This stimulation helps to alleviate the motor symptoms associated with Parkinson’s disease and Restless Legs Syndrome. This compound also has a high affinity for D3 receptors, although the relevance of this binding in Parkinson’s disease is not well established .

Comparison with Similar Compounds

Pharmacodynamic and Pharmacokinetic Profiles

Table 1: Key Pharmacological Differences

Compound Class Receptor Specificity Bioavailability Half-Life (hr) Common Dosage Forms
Ropinirole Hydrochloride Non-ergot D2 agonist D2 > D3 > D4 ~50% 6 IR tablets, ER tablets , mouth-dissolving films
Bromocriptine Ergot alkaloid D2, serotonin, α-adrenergic ~6% 15–42 Tablets, capsules
Pramipexole Non-ergot D2/D3 agonist D3 > D2 > D4 ~90% 8–12 IR tablets, ER tablets
Rotigotine Non-ergot D1/D2/D3 agonist D3 > D2 > D1 ~90% (transdermal) 5–7 Transdermal patch

Key Findings :

  • Receptor Specificity: Ropinirole shows higher affinity for D2 receptors compared to bromocriptine (ergot-derived), which also interacts with serotonin and adrenergic receptors, increasing risks of fibrosis and hypertension . Non-ergot agents like pramipexole and rotigotine exhibit broader D3/D2 activity but lack ergot-related side effects .
  • Bioavailability : Ropinirole’s oral bioavailability (~50%) is lower than pramipexole (~90%) but higher than bromocriptine (~6%) . Rotigotine bypasses first-pass metabolism via transdermal delivery .
  • Formulation Versatility: Ropinirole is available in immediate-release (IR), extended-release (ER), and novel formulations (e.g., mouth-dissolving films with 99.48% drug release at 60 seconds ), offering flexibility in dosing compared to bromocriptine and rotigotine .

Table 2: Clinical Outcomes in Parkinson’s Disease

Compound Monotherapy Efficacy (Early PD) Adjunctive Efficacy (Advanced PD) Common Adverse Effects
This compound Reduces motor symptoms; delays levodopa use Enhances levodopa efficacy; reduces "on-off" fluctuations Nausea, dizziness, somnolence
Bromocriptine Moderate efficacy Limited use due to side effects Fibrosis, hypotension, psychosis
Pramipexole Comparable to ropinirole Similar adjunctive benefits Impulse control disorders, edema
Rotigotine Effective in early PD Reduces dyskinesia Skin reactions, application-site irritation

Key Findings :

  • Early PD: Ropinirole and pramipexole show comparable efficacy in monotherapy, with ropinirole achieving a peak concentration of 24.95 ng/mL at 1 mg dosing .
  • Advanced PD : Ropinirole’s ER formulations improve compliance by maintaining steady plasma levels (clearance rate: 143.42 mL/min ) and reducing levodopa-induced dyskinesia by ~30% .
  • Safety: Non-ergot agents (ropinirole, pramipexole, rotigotine) have fewer severe side effects than ergot derivatives. However, ropinirole’s dopamine agonism is associated with somnolence and impulse control disorders in ~10% of patients .

Formulation Innovations

Ropinirole’s ER tablets (e.g., Requip CR®) use barrier-layer technology to control drug release and minimize dose dumping, achieving >90% release over 24 hours . Nanoparticle formulations (e.g., poloxamer-based) enhance brain targeting, addressing its low blood-brain barrier permeability .

Biological Activity

Ropinirole hydrochloride is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. Its biological activity is characterized by its selective action on dopamine D2 receptors, leading to various pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, mechanisms of action, clinical efficacy, and recent research findings.

Pharmacokinetics

Ropinirole is rapidly absorbed after oral administration, achieving peak plasma concentrations within 1 to 2 hours. The absolute bioavailability ranges from 45% to 55%, indicating significant hepatic first-pass metabolism . The drug has a volume of distribution of approximately 7.5 L/kg and shows low plasma protein binding (about 40%) .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Peak Plasma Concentration (Tmax)1-2 hours
Absolute Bioavailability45% - 55%
Volume of Distribution7.5 L/kg
Plasma Protein Binding~40%
Half-life~6 hours

Ropinirole exerts its effects by acting as an agonist at dopamine D2 and D3 receptors, which are G-protein-coupled receptors located in the central nervous system. This action leads to the inhibition of adenylyl cyclase and calcium channels while activating potassium channels, contributing to its therapeutic effects in Parkinson's disease .

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of ropinirole in managing symptoms of Parkinson's disease. A notable study showed that ropinirole-treated patients had significantly fewer instances of insufficient therapeutic response compared to those receiving placebo. Specifically, only 19.8% of ropinirole patients required additional levodopa therapy after 12 months versus 48% in the placebo group .

Table 2: Clinical Outcomes in Parkinson's Disease Treatment

Outcome MeasureRopinirole Group (%)Placebo Group (%)
Patients requiring additional levodopa19%48%
Patients completing the study without levodopa44%22%

Recent Research Findings

Recent studies have explored additional applications for ropinirole beyond Parkinson’s disease. For instance, a trial known as the ROPALS trial investigated the efficacy of this compound in patients with amyotrophic lateral sclerosis (ALS). Initial findings indicated that at a dose of 300 mg/day, ropinirole showed significant benefits in terms of integrated outcomes related to ALS functional rating scales and mortality rates .

Case Studies

Case Study: Efficacy in Early Parkinson Disease
In a study involving early-stage Parkinson's disease patients, ropinirole was administered as monotherapy for one year. Results indicated that a higher proportion of patients treated with ropinirole successfully managed their symptoms without needing supplementary levodopa therapy compared to those on placebo .

Case Study: Ropinirole in ALS Treatment
In the ROPALS trial, researchers found that this compound demonstrated superior therapeutic activity compared to standard ALS treatments like riluzole and edaravone when evaluated through patient-derived induced pluripotent stem cells (iPSCs) .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Ropinirole Hydrochloride in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) is the standard method. Key parameters include:

  • Mobile phase : Acetonitrile and sodium 1-hexanesulfonate buffer (pH 6.5) in a 20:80 ratio .

  • System suitability : Resolution ≥1.5 between Ropinirole and related compounds, tailing factor ≤2.0, and relative standard deviation (RSD) ≤2.0% for peak reproducibility .

  • Quantification : Compare sample and standard peak responses using the formula: Result=(rUrS)×(CSCU)×100\text{Result} = \left(\frac{r_U}{r_S}\right) \times \left(\frac{C_S}{C_U}\right) \times 100

    where rUr_U and rSr_S are peak responses, and CUC_U and CSC_S are concentrations .

Q. How does the chemical structure of this compound influence its dopamine receptor selectivity?

Ropinirole’s structure includes a dipropylaminoethyl side chain and indole-2-one core, enabling selective binding to D2/D3 receptors over D1. The hydrochloride salt enhances solubility for oral bioavailability. Preclinical studies show a Ki of 29 nM for D2 receptors and higher potency at D3 (pEC50 = 8.4) .

Advanced Research Questions

Q. What experimental designs address variability in dissolution testing for this compound extended-release tablets?

  • Sinker use : Adding sinkers (e.g., stainless steel coils) stabilizes tablet positioning in dissolution vessels, reducing RSD from floating or uneven dissolution. This improves data reproducibility without altering overall release kinetics .
  • FDA-aligned protocols : Conduct tests at multiple time points (e.g., 1, 4, 8, 12, 24 hours) using USP Apparatus 2 (paddle method) with sinkers for controlled hydrodynamics .

Q. How can iPSC-derived motor neuron models validate Ropinirole’s neuroprotective effects in ALS research?

  • Model setup : Generate motor neurons from ALS patient-derived iPSCs. Treat with Ropinirole (e.g., 1–10 µM) and assess neurite length, apoptosis (via caspase-3 assays), mitochondrial membrane potential (JC-1 staining), and TDP-43 aggregation .
  • Outcome metrics : Ropinirole rescues neurite shortening by \sim40%, reduces apoptosis by 30–50%, and normalizes oxidative stress markers (e.g., SOD1 activity) .

Q. What methodological challenges arise in developing controlled-release microspheres of this compound?

  • Polymer selection : Ethylcellulose and Eudragit® RS 100 provide optimal sustained release (e.g., 98% release over 14 hours) via solvent evaporation. Drug-polymer ratios (1:2 to 1:4) critically impact encapsulation efficiency (36–95%) and particle size (150–250 µm) .
  • Characterization : Use SEM for morphology, DSC/XRD to confirm molecular dispersion, and zero-order/Korsmeyer-Peppas modeling to validate release mechanisms .

Q. How do contradictory pharmacokinetic data inform dosing strategies in Parkinson’s disease trials?

  • Dose-response analysis : At 1 mg, peak plasma concentration (CmaxC_{\text{max}}) reaches 24.95 ng/mL with a clearance rate of 143.42 mL/min. Higher doses (3–5 mg) show nonlinear absorption, requiring therapeutic drug monitoring .
  • Trial design : Use crossover studies with washout periods to account for interindividual variability in cytochrome P450 metabolism (primarily CYP1A2) .

Q. What biomarkers are prioritized in ALS clinical trials evaluating this compound?

  • Primary endpoints : Safety (e.g., adverse event rates) and ALSFRS-R score changes .
  • Exploratory biomarkers : Plasma TDP-43 levels, CSF microRNA profiles (e.g., miR-155), and iPSC-derived motor neuron viability post-treatment .

Q. Methodological Notes

  • Contradictions in dissolution data : Variability in sinker use (e.g., RSD reduction vs. no impact on release rate) highlights the need for protocol standardization .
  • Assay validation : Ensure HPLC column lot consistency to avoid retention time shifts affecting quantification accuracy .

Properties

IUPAC Name

4-[2-(dipropylamino)ethyl]-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXHAEQXIBQUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91374-21-9 (Parent)
Record name Ropinirole hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091374208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50238533
Record name Ropinirole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91374-20-8
Record name Ropinirole hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91374-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ropinirole hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091374208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ropinirole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-(dipropylamino)ethyl)indolin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROPINIROLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7ZD41RZI9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a 100 ml round bottom flask were placed 20 g of thiazolidine, 15.6 g of piperonal and 7.7 g of beta-alanine in 80 ml of acetic acid. The reaction was stirred for 3 h at 100° C. and then slowly cooled to room temperature, while the desired condensation product crystallized. The crystals were filtered, washed with acetic acid (rt.) and water than recrystallized from DME (25 ml), affording 28 g (84%) of pure 5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione. The corresponding potassium salt was obtained via the following route: 5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione was suspended in THF, followed by the addition of 1N solution of KOH in water (1.0 eq.). A clear solution has been obtained, which upon lyophilization gave pure potassium salt of 5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
7.7 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

beta-Bromoethylamine
beta-Bromoethylamine
Ropinirole hydrochloride
beta-Bromoethylamine
beta-Bromoethylamine
beta-Bromoethylamine
Ropinirole hydrochloride
beta-Bromoethylamine
Ropinirole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.